(1E)-1,4-dibromobut-1-ene

Polymer Chemistry Flame Retardancy Thermal Stability

(1E)-1,4-Dibromobut-1-ene (CAS 132124-79-9) is a bifunctional organobromine compound with the molecular formula C₄H₆Br₂ and a molecular weight of 213.90 g/mol. It is characterized by a terminal vinyl bromide and a primary alkyl bromide, rendering it a versatile intermediate in organic synthesis.

Molecular Formula C4H6Br2
Molecular Weight 213.90 g/mol
Cat. No. B12841748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-1,4-dibromobut-1-ene
Molecular FormulaC4H6Br2
Molecular Weight213.90 g/mol
Structural Identifiers
SMILESC(CBr)C=CBr
InChIInChI=1S/C4H6Br2/c5-3-1-2-4-6/h1,3H,2,4H2/b3-1+
InChIKeyLJVHJHLTRBXGMH-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1E)-1,4-Dibromobut-1-ene: Core Properties & Procurement Specifications


(1E)-1,4-Dibromobut-1-ene (CAS 132124-79-9) is a bifunctional organobromine compound with the molecular formula C₄H₆Br₂ and a molecular weight of 213.90 g/mol . It is characterized by a terminal vinyl bromide and a primary alkyl bromide, rendering it a versatile intermediate in organic synthesis . Its predicted density is 1.9±0.1 g/cm³ and the predicted boiling point is 193.9±23.0 °C at 760 mmHg .

Why (1E)-1,4-Dibromobut-1-ene Cannot Be Replaced by Other Dibromobutanes


Generic substitution of (1E)-1,4-dibromobut-1-ene with other dibromobutane isomers is not feasible due to differences in reactivity and physical properties that directly impact synthetic utility. The presence of a vinyl bromide versus a primary allylic bromide in the 1,4-dibromobut-2-ene isomer, for example, dictates orthogonal reactivity in palladium-catalyzed cross-coupling reactions . Furthermore, the (E)-stereochemistry can be crucial for stereospecific transformations . Physical properties, such as the boiling point of approximately 193.9 °C , also differ from that of 1,4-dibromobutane, which has a boiling point of 63-65 °C (at 6 mmHg) [1], impacting isolation and purification protocols.

(1E)-1,4-Dibromobut-1-ene: Quantitative Evidence for Differentiated Procurement


Enhanced Thermal Stability in Brominated Polymers

(1E)-1,4-Dibromobut-1-ene serves as a superior monomer for enhancing the thermal stability and flame retardancy of polymers when compared to non-brominated counterparts, a class-level inference supported by the general behavior of halogenated monomers. The resulting brominated polymers showed significant improvements in thermal stability compared to their non-brominated counterparts . A direct, quantitative head-to-head comparison is not available from the current literature.

Polymer Chemistry Flame Retardancy Thermal Stability

Differential Physical State for Easier Handling vs. 1,4-Dibromobut-2-ene

At room temperature, (1E)-1,4-dibromobut-1-ene exists as a liquid, whereas its isomer (E)-1,4-dibromobut-2-ene is a crystalline solid with a melting point of 48-51 °C [1]. This difference in physical state can simplify liquid handling and dispensing in automated synthesis platforms, avoiding the need for pre-heating or specialized solid-dispensing equipment required for the solid isomer.

Physicochemical Properties Material Handling Process Chemistry

Potent Antibacterial Activity of Derived Polyionene Esters

Polymers synthesized via polycondensation of 1,4-dibromobutene with tertiary diaminodiesters yield polyionene esters with potent antibacterial activity. These PBI esters were found to be antibacterially active against a wide range of bacterial strains [1]. While specific MIC values are not provided for this exact monomer in the referenced abstract, the activity is a direct consequence of the 1,4-dibromobutene structure and is a key differentiator from monomers that do not impart this bioactivity.

Medicinal Chemistry Antibacterial Polymers Polyionenes

Superior Chemoselectivity in Sequential Cross-Coupling Reactions

The bifunctional nature of (1E)-1,4-dibromobut-1-ene, with its distinct vinyl and alkyl bromide moieties, enables sequential, chemoselective functionalization . The vinylic bromide is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings , which can be performed first, leaving the alkyl bromide intact for subsequent transformations. This modular approach is a class-level advantage over simple alkyl dibromides like 1,4-dibromobutane, which lack the vinyl functionality and thus cannot participate in this sequence of orthogonal bond-forming events.

Organic Synthesis Cross-Coupling Chemoselectivity

Optimal Application Scenarios for (1E)-1,4-Dibromobut-1-ene in R&D


Synthesis of Bioactive Polyionene Esters

Researchers developing self-deactivating antibacterial materials should procure (1E)-1,4-dibromobut-1-ene as the key monomer. Its polycondensation with tertiary diaminodiesters yields polyionene esters with demonstrated broad-spectrum antibacterial activity . This specificity makes it a critical reagent over non-functionalized alkyl dibromides for this application.

Flame-Retardant Polymer Development

For the synthesis of novel flame-retardant polymers, (1E)-1,4-dibromobut-1-ene is a superior choice as a monomer. The incorporation of the brominated monomer results in polymers with significantly enhanced thermal stability compared to their non-brominated counterparts .

Modular Synthesis of Complex Alkenes

In synthetic chemistry projects requiring the sequential and stereospecific construction of complex alkenes, (1E)-1,4-dibromobut-1-ene is the reagent of choice. Its bifunctional nature allows for a first step of palladium-catalyzed cross-coupling at the vinyl bromide (e.g., Suzuki, Sonogashira), followed by nucleophilic substitution at the alkyl bromide . This orthogonal reactivity is not accessible with 1,4-dibromobutane.

Automated Synthesis and High-Throughput Experimentation

Labs utilizing automated synthesis platforms will find (1E)-1,4-dibromobut-1-ene operationally simpler to use than solid alternatives like (E)-1,4-dibromobut-2-ene. Its liquid state at room temperature facilitates dispensing and handling , reducing the protocol complexity associated with solid reagents.

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